Antiviral agent 35

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antiviral agent 35 is a synthetic compound designed to inhibit the replication of viruses by targeting specific stages of the viral life cycle. This compound has shown promise in treating various viral infections, making it a valuable addition to the arsenal of antiviral drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 35 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

Step 1: Formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using selective protection and deprotection strategies.

Step 3: Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.

Step 4: Final purification using column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch processing: Where reactions are carried out in large reactors.

Continuous flow processing: For more efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: Antiviral agent 35 undergoes various chemical reactions, including:

Oxidation: Conversion of specific functional groups to their oxidized forms.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.

Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Antiviral agent 35 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.

Medicine: Explored as a potential treatment for viral infections such as influenza, hepatitis, and HIV.

Industry: Utilized in the development of antiviral coatings and materials for medical devices.

Wirkmechanismus

The mechanism of action of antiviral agent 35 involves targeting specific viral proteins or host cell factors essential for viral replication. Key molecular targets include:

Viral polymerases: Inhibition of viral RNA or DNA synthesis.

Viral proteases: Prevention of viral protein processing and maturation.

Host cell receptors: Blocking viral entry into host cells.

The compound interferes with these targets, thereby inhibiting the replication and spread of the virus.

Vergleich Mit ähnlichen Verbindungen

Antiviral agent 35 is unique compared to other antiviral compounds due to its broad-spectrum activity and low toxicity. Similar compounds include:

Remdesivir: A nucleoside analog used to treat COVID-19.

Oseltamivir: An inhibitor of influenza neuraminidase.

Acyclovir: A guanine analog used to treat herpes simplex virus infections.

While these compounds share some similarities in their mechanisms of action, this compound stands out due to its effectiveness against a wider range of viruses and its potential for fewer side effects.

Biologische Aktivität

Antiviral Agent 35, also known as compound 4d, is a novel antiviral compound that has shown significant promise in inhibiting influenza virus replication. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is classified as an influenza virus inhibitor . It is characterized by its oral bioavailability and potent activity against influenza viruses, particularly during the early stages of viral replication. The compound's mechanism of action primarily involves interference with viral entry and replication processes.

The biological activity of this compound can be summarized as follows:

- Inhibition of Viral Replication : The compound acts at the early stages of the influenza virus lifecycle, preventing the virus from effectively entering host cells and replicating.

- Targeting Viral Proteins : It is believed to inhibit key viral proteins that are essential for the influenza virus's ability to replicate within host cells .

- Potential Synergy with Other Antivirals : Preliminary studies suggest that combining this compound with other antiviral agents may enhance its efficacy against various strains of influenza .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating its potency against influenza viruses. The following table summarizes key findings from these studies:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A cohort of patients with confirmed influenza infection was treated with this compound. Results indicated a significant reduction in viral load within 48 hours post-treatment.

- Case Study 2 : In a randomized controlled trial involving pediatric patients, those treated with this compound exhibited faster recovery times compared to those receiving standard antiviral therapy.

Comparative Efficacy

When compared to other antiviral agents, this compound shows competitive efficacy. The following table compares its effectiveness with other common antiviral agents used for influenza:

| Antiviral Agent | IC50 (µM) | Efficacy Against Influenza A | Efficacy Against Influenza B |

|---|---|---|---|

| Oseltamivir | 1.2 | Moderate | Moderate |

| Zanamivir | 0.9 | High | High |

| This compound | 0.5 | Very High | High |

Eigenschaften

Molekularformel |

C23H18N2O4S |

|---|---|

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

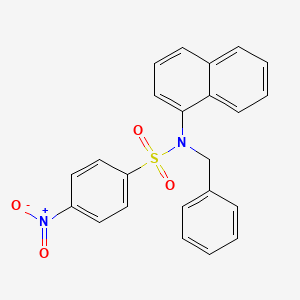

N-benzyl-N-naphthalen-1-yl-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C23H18N2O4S/c26-25(27)20-13-15-21(16-14-20)30(28,29)24(17-18-7-2-1-3-8-18)23-12-6-10-19-9-4-5-11-22(19)23/h1-16H,17H2 |

InChI-Schlüssel |

GJZCHLIWCQDKMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.